![molecular formula C12H12N2O3 B1391598 Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1216803-85-8](/img/structure/B1391598.png)
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of arylamidoxamines with an aldehyde . For example, Srivastava et al. reported the synthesis of a 1,2,4-oxadiazole by manganese dioxide mediated oxidation of a 4,5-dihydro-1,2,4-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
1,2,4-Oxadiazoles have four regioisomeric structures and possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, including Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .
Anti-Trypanosomal Activity
These compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .
Anti-Fungal Activity
These compounds have demonstrated anti-fungal activity against Rhizoctonia solani .
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Anti-Depressive and Anti-Convulsive Activities
N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2’'-sulfanyl acetamide exhibit important biological activities like anti-depressive and anti-convulsive .
Analgesic and Muscle Relaxant Activities
These compounds also show analgesic and muscle relaxant activities .
Pesticidal and Herbicidal Activities
1,2,4-Oxadiazoles are being used in the fight against infections involving AIDS and also exhibit pesticidal and herbicidal activities .
Future Directions
1,2,4-Oxadiazoles have shown promise as anti-infective agents, and there is ongoing research into their potential applications . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance . Therefore, the design and synthesis of novel 1,2,4-oxadiazole derivatives could be a potential future direction .
Mechanism of Action
Target of Action
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, like other 1,2,4-oxadiazoles, is believed to interact with several targets. Specifically, the translational regulator (CsrA) and the virulence regulator (Xoc3530) are two effective target proteins . These proteins play crucial roles in the motility and pathogenicity of certain strains of bacteria .
Mode of Action
It is known that 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
The compound interferes with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways leads to a significant reduction in the motility and pathogenicity of the bacteria .
Result of Action
The result of the compound’s action is a significant reduction in the motility and pathogenicity of certain bacterial strains . This is achieved by disrupting several biochemical pathways associated with bacterial virulence .
properties
IUPAC Name |
ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFZMMFDOQYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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